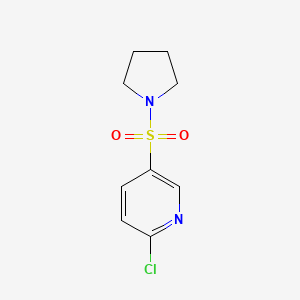

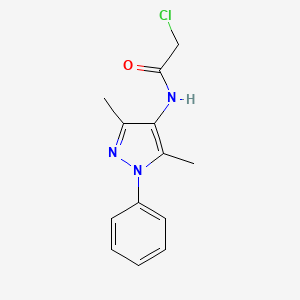

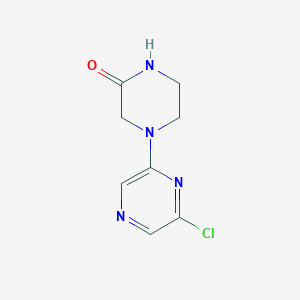

![molecular formula C6H4ClN3 B3024776 7-Chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 94220-43-6](/img/structure/B3024776.png)

7-Chloro-1H-pyrazolo[4,3-b]pyridine

Overview

Description

7-Chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound . It is part of the pyrazolopyridine family, which includes two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in over 5500 references, including nearly 2400 patents .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis

The molecular structure of this compound is C6H4ClN3 .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives are diverse. A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Scientific Research Applications

Synthesis and Characterization

- Synthesis of 1-hydroxybisphosphonates: 7-Chloro-1H-pyrazolo[4,3-b]pyridine derivatives are used in the synthesis of new 1-hydroxybisphosphonates, a class of compounds with potential biological interest. These derivatives are characterized using spectroscopic data and X-ray diffractometry studies (Teixeira et al., 2013).

Biomedical Applications

- Diverse Biomedical Applications: Pyrazolo[3,4-b]pyridines, including this compound, are heterocyclic compounds with biomedical applications. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in various biomedical contexts (Donaire-Arias et al., 2022).

Antileishmanial Activity

- Antileishmanial Compounds: Synthesized 1H-pyrazolo[3,4-b]pyridine phosphoramidates exhibit significant antileishmanial activity against Leishmania amazonensis promastigotes. Some compounds demonstrated notable efficacy with specific IC50 values (Medeiros et al., 2017).

Fluorescent Probes for Cation Detection

- Fluorescent Chemosensors: this compound derivatives serve as tridentate ligands in fluorescent probes for detecting cations like Cu2+. They show a high sensitivity and can be used in "on–off–on" fluorescent molecular switches (García et al., 2019).

Nucleoside Synthesis

- Nucleoside Synthesis: C-4 substituted pyrazolo[3,4-b]pyridine nucleosides are synthesized for biological activity evaluations. These nucleosides involve nucleophilic displacement and glycosylation processes, indicating a potential in drug discovery (Sanghvi et al., 1989).

Tautomerism Studies

- N1-N2 Tautomerism: this compound derivatives are utilized in studying N1-N2 tautomerism within biologically interesting compounds. The tautomeric equilibrium is analyzed using NMR and X-ray crystallography (Kourafalos et al., 2006).

Safety and Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 7-Chloro-1H-pyrazolo[4,3-b]pyridine. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

7-Chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are often enzymes or receptors involved in critical biological processes. For instance, it has been reported to inhibit ALK-L1196M, a mutation that causes resistance to the cancer drug crizotinib . It has also been suggested to have potential interactions with CDK2, a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activity. For instance, in the case of ALK-L1196M, this compound binds to the enzyme and inhibits its activity, potentially overriding crizotinib resistance . The exact nature of these interactions and the resulting changes often depend on the specific target and the structural features of the compound.

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on its targets. By inhibiting ALK-L1196M, it could potentially affect pathways related to cell growth and proliferation . Similarly, by interacting with CDK2, it could influence cell cycle regulation pathways

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways they are involved in. For instance, by inhibiting ALK-L1196M, it could potentially suppress cell growth and proliferation in cells with this mutation . Similarly, its interaction with CDK2 could influence cell cycle progression . More research is needed to fully understand these effects.

Properties

IUPAC Name |

7-chloro-1H-pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQRFKKCBULBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=NNC2=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548299 | |

| Record name | 7-Chloro-1H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94220-43-6 | |

| Record name | 7-Chloro-1H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-2H-pyrazolo[4,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

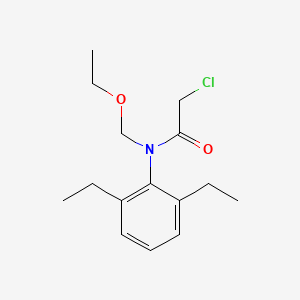

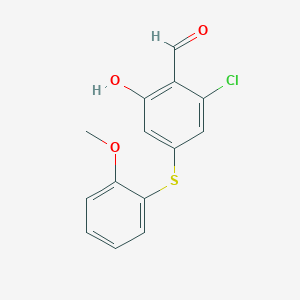

![Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B3024694.png)

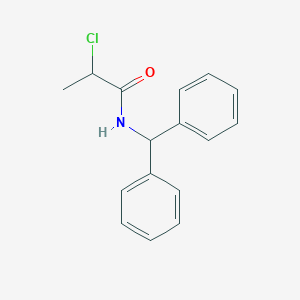

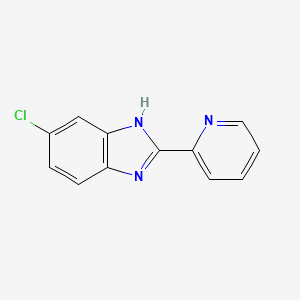

![2-chloro-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B3024700.png)

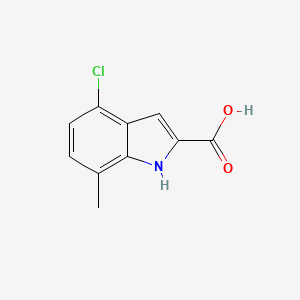

![2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide](/img/structure/B3024714.png)